![molecular formula C21H27N3O3 B1438576 tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048913-22-9](/img/structure/B1438576.png)
tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
Overview
Description
“tert-butyl 7’-methoxy-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate” is a chemical compound with the molecular formula C21H27N3O3 . It has a molecular weight of 369.47 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a piperidine ring, a pyrroloquinoxaline ring, and a tert-butyl carboxylate group . The presence of these groups can significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on factors like temperature, pressure, and the presence of other substances .Scientific Research Applications
Synthetic Methodologies
Researchers have developed synthetic methods for related compounds, demonstrating the versatility of tert-butyl and piperidine-based structures in chemical synthesis. Xiao-kai's study on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone highlights an improved procedure that simplifies reaction steps, increases yield, and is more suitable for industrial requirements (S. Xiao-kai, 2013). Similarly, the work on tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate by Anthal et al. reveals the structural complexity and potential for forming hydrogen-bonded chains in crystals (S. Anthal et al., 2018).
Novel Heterocyclic Systems
Artico et al. described the synthesis of new tetracyclic systems containing a pyrrolobenzodiazepine or pyrrolobenzotriazepine moiety, showcasing the creation of novel spiro-annelated pyrrole-containing heterocyclic systems from suitable synthons (M. Artico et al., 1992). This indicates the compound's role in accessing complex molecular architectures for potential therapeutic applications.
Spiro-Piperidine Motifs in Bacteriochlorins
A study by Reddy et al. on synthetic bacteriochlorins with integral spiro-piperidine motifs discusses a new molecular design for tailoring the polarity of near-infrared absorbers, which could have implications in photodynamic therapy and imaging (Kanumuri Ramesh Reddy et al., 2013).
Antituberculosis Activity
Jaso et al. synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating their in vitro antituberculosis activity. The study suggests that substituents on the quinoxaline nucleus significantly affect in vitro activity, highlighting the importance of molecular modifications for enhancing biological activity (A. Jaso et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)27-19(25)23-12-9-21(10-13-23)18-6-5-11-24(18)17-8-7-15(26-4)14-16(17)22-21/h5-8,11,14,22H,9-10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIIKYQZJAMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=C(N2)C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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